2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a pyrimidine ring fused with a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-6-oxo-3H-pyrimidine-2-thiol with 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl acetic acid under specific conditions such as refluxing in ethanol . The reaction may require catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and perchloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and benzothiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer drug with a similar pyrimidine structure.
Pemetrexed: Another anticancer agent with structural similarities.
Imidazole derivatives: Compounds with a similar heterocyclic structure and biological activities.
Uniqueness
2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide is unique due to its combined pyrimidine and benzothiazole structures, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N5O3S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N5O3S2/c1-15(2)4-7-12(8(21)5-15)25-14(17-7)20-11(23)6-24-13-18-9(16)3-10(22)19-13/h3H,4-6H2,1-2H3,(H,17,20,23)(H3,16,18,19,22) |
InChI Key |
PHAIBJGJAPJHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=NC(=CC(=O)N3)N)C |
Origin of Product |
United States |
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